molecular formula C10H8F2N2O2 B11882145 Ethyl 4,6-difluoro-1H-indazole-3-carboxylate

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate

Cat. No.: B11882145
M. Wt: 226.18 g/mol
InChI Key: CTAWFWSRVDKYNC-UHFFFAOYSA-N
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Description

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative characterized by fluorine substituents at positions 4 and 6 of the indazole core and an ethyl ester group at position 3. Indazoles are heterocyclic compounds with a benzene ring fused to a pyrazole ring, making them valuable scaffolds in medicinal chemistry due to their bioisosteric properties and metabolic stability. Fluorination at specific positions often enhances pharmacokinetic properties, such as improved membrane permeability and resistance to oxidative degradation .

However, structurally analogous compounds—Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9) and Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (CAS 885278-50-2)—are documented . These analogs differ in substituent positions (5,6 vs. 4,6) and halogens (F vs. Cl), offering insights into structure-activity relationships (SAR).

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 4,6-difluoro-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-8-6(12)3-5(11)4-7(8)13-14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

CTAWFWSRVDKYNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of ethyl 4,6-difluoro-1H-indazole-3-carboxylate as a lead compound in the development of new pharmaceuticals targeting cancer. Its structural properties suggest that it may exhibit significant antitumor activity. For instance, derivatives of indazole compounds have been shown to induce apoptosis in cancer cells by modulating key pathways involved in cell survival and proliferation .

In particular, compounds with fluorine substitutions have demonstrated improved permeability and selectivity towards cancer cells. This is attributed to the fluorine atoms enhancing lipophilicity or directly interacting with target proteins, which can result in lower cytotoxicity against normal cells compared to traditional chemotherapeutics .

1.2 Targeting Specific Cancer Types

This compound derivatives have been evaluated for their inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of 5.15 µM against the K562 cell line (a model for chronic myeloid leukemia), indicating promising selectivity and potential for further development as an anticancer agent .

Synthetic Applications

2.1 Synthesis of Complex Molecules

The synthesis of this compound typically involves classical methods such as Fischer indole synthesis, where it can serve as a precursor for more complex organic molecules. This compound's unique structure allows it to be utilized in further synthetic transformations, making it valuable in organic chemistry research.

2.2 Comparison with Other Indazole Derivatives

This compound can be compared with other indazole derivatives based on structural differences and potential applications:

Compound NameStructural DifferencesPotential Applications
Ethyl 5,6-difluoro-1H-indazole-3-carboxylateFluorine atoms at positions 5 and 6Similar medicinal chemistry applications
Ethyl 4,6-dichloro-1H-indazole-3-carboxylateChlorine atoms instead of fluorinePotentially different biological activities
Mthis compoundMethyl ester group instead of ethylVariations in solubility and reactivity
Ethyl 5-fluoro-1H-indazole-3-carboxylateFluorine atom only at position 5Targeted applications based on specific reactivity

The specific positioning of fluorine atoms at the 4 and 6 positions imparts distinct chemical reactivity and potentially unique biological properties compared to other similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between Ethyl 4,6-difluoro-1H-indazole-3-carboxylate and its analogs are summarized below:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Properties
Ethyl 5,6-difluoro-1H-indazole-3-carboxylate 885279-04-9 5,6-F C₁₀H₈F₂N₂O₂ 242.18 g/mol Higher polarity, smaller steric bulk
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate 885278-50-2 5,6-Cl C₁₀H₈Cl₂N₂O₂ 275.09 g/mol Increased lipophilicity, larger atomic radius

Substituent Effects:

  • Chlorine, while also electron-withdrawing, has a weaker inductive effect compared to fluorine.
  • Steric Effects : The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) minimizes steric hindrance, favoring interactions in tight binding pockets.
  • Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.5) compared to fluorine (ClogP ~1.8) may improve membrane permeability but reduce aqueous solubility.

Pharmacological Relevance

Though specific data on the 4,6-difluoro isomer is absent, insights from analogs suggest:

  • Fluorinated Derivatives : Enhanced metabolic stability and bioavailability due to fluorine’s resistance to cytochrome P450 oxidation.
  • Chlorinated Derivatives: Potentially stronger target binding via hydrophobic interactions but with higher risk of off-target effects.

Research Findings and Gaps

Limited Data on 4,6-Difluoro Isomer: The absence of direct studies on this compound highlights a critical research gap. Positional isomerism (4,6 vs. 5,6) could significantly alter biological activity, as seen in other indazole-based kinase inhibitors .

Analog-Based Predictions : The 5,6-difluoro analog’s properties suggest the 4,6-difluoro variant may exhibit unique selectivity profiles, particularly in oncology targets (e.g., PARP or Aurora kinases).

Biological Activity

Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, characterized by its unique structure with fluorine substitutions at the 4 and 6 positions of the indazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The presence of fluorine atoms in this compound enhances its chemical stability and may influence its biological activity due to alterations in electronic properties and reactivity. The synthesis typically involves classical methods such as Fischer indole synthesis, where 4,6-difluorophenylhydrazine reacts with ethyl glyoxylate under acidic conditions.

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins like Bcl-2 and Bax . Furthermore, these compounds can disrupt the cell cycle distribution, leading to increased rates of apoptosis in treated cells .

Case Studies and Research Findings

A comprehensive study highlighted the structure-activity relationships (SAR) of substituted indazoles. It was found that modifications at specific positions on the indazole ring could significantly alter their potency against cancer cell lines. For example, compounds with diethylamino groups at certain positions demonstrated enhanced inhibitory effects on the CB1 receptor compared to others .

In another study focusing on microtubule assembly inhibition, certain indazole derivatives showed effective inhibition at concentrations around 20 µM, suggesting potential applications as microtubule-destabilizing agents . Although these studies do not directly evaluate this compound, they provide insights into the biological activities that similar compounds may exhibit.

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